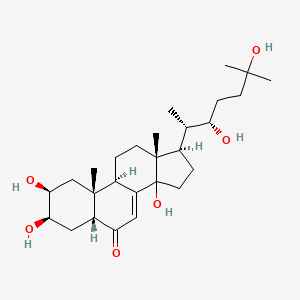

Iso-alpha-ecdysone

描述

属性

CAS 编号 |

7703-83-5 |

|---|---|

分子式 |

C27H44O6 |

分子量 |

464.6 g/mol |

IUPAC 名称 |

(2S,3R,5R,9R,10R,13R,17R)-17-[(2S,3S)-3,6-dihydroxy-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |

InChI |

InChI=1S/C27H44O6/c1-15(20(28)8-9-24(2,3)32)16-7-11-27(33)18-12-21(29)19-13-22(30)23(31)14-25(19,4)17(18)6-10-26(16,27)5/h12,15-17,19-20,22-23,28,30-33H,6-11,13-14H2,1-5H3/t15-,16+,17-,19-,20-,22+,23-,25+,26+,27?/m0/s1 |

InChI 键 |

UPEZCKBFRMILAV-ZIPBXQHXSA-N |

SMILES |

CC(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)C(CCC(C)(C)O)O |

手性 SMILES |

C[C@@H]([C@H]1CCC2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)[C@H](CCC(C)(C)O)O |

规范 SMILES |

CC(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)C(CCC(C)(C)O)O |

同义词 |

22-iso-ecdysone |

产品来源 |

United States |

科学研究应用

Developmental Biology

Iso-alpha-ecdysone is instrumental in studying developmental processes in model organisms like Drosophila melanogaster. It regulates gene expression during metamorphosis by binding to the ecdysone receptor, which initiates a cascade of transcriptional changes essential for development.

Case Study: Ecdysone and Imaginal Discs

A study demonstrated that this compound promotes cell proliferation in imaginal discs of Drosophila, leading to the formation of adult structures such as wings and legs. Researchers found that ecdysteroids like this compound activate insulin-like peptide genes, facilitating nutrient-independent growth during metamorphosis .

Pharmacology

This compound exhibits promising pharmacological properties, including anti-inflammatory and immunomodulatory effects. Its ability to modulate immune responses makes it a candidate for therapeutic applications.

Case Study: Anti-inflammatory Effects

Research indicated that this compound suppresses inflammatory responses by enhancing membrane fluidity and lysosomal enzyme activity. In murine models, it significantly reduced paw swelling in arthritis cases, suggesting its potential as an anti-inflammatory agent .

Agriculture

In agricultural research, this compound is explored as a biopesticide due to its effects on insect growth regulation. It can disrupt the life cycle of pests without harming beneficial insects, making it an environmentally friendly alternative to synthetic pesticides.

Case Study: Insect Growth Regulation

A study highlighted the effectiveness of this compound in controlling pest populations in crops. By interfering with hormonal pathways in target insects, it led to reduced survival rates and reproductive success .

Data Tables

相似化合物的比较

Comparison with Structurally Similar Ecdysteroids

Structural Differences

Iso-alpha-ecdysone and 20-hydroxyecdysone (20E) differ primarily in hydroxylation patterns and stereochemistry. While 20E features hydroxyl groups at positions 2β, 3β, 14α, 20β, 22R, and 25, this compound lacks the 20β-hydroxyl group, altering receptor-binding dynamics . This structural divergence impacts their biological activity, as demonstrated in ecdysone receptor (EcR) binding assays (Table 1).

Table 1: Structural and Functional Comparison of this compound and 20-Hydroxyecdysone

Receptor Interaction and Signaling

This compound exhibits weaker binding to the ecdysone receptor (EcR) compared to 20E, as shown in transactivation assays using Drosophila melanogaster EcR/USP heterodimers . Substitutions at residue Q503 in EcR, critical for hydrogen bonding with the 20-hydroxyl group of 20E, explain the reduced affinity of this compound . This difference underpins its lower efficacy in inducing molting in insects and reduced anabolic effects in vertebrates.

准备方法

Source Selection and Larval Staging

This compound is predominantly extracted from insect larvae, particularly Bombyx mori (silkworm) and Drosophila melanogaster, where ecdysteroid biosynthesis peaks during critical developmental stages. The prothoracic glands of third-instar larvae are enriched with precursor molecules, necessitating precise staging. For Drosophila, larvae are collected every two hours post-molt to the third instar using sucrose flotation, ensuring synchronization. This temporal resolution is critical, as ecdysone titers fluctuate markedly within narrow windows.

Homogenization and Solvent Extraction

Frozen larvae are homogenized in methanol using a cordless pestle motor, followed by centrifugation at 4°C to pellet cellular debris. Supernatants undergo methanol evaporation via SpeedVac systems, yielding lipid-rich residues. Sequential washes with ethanol remove contaminants, while the final precipitate is reconstituted in enzyme immunoassay (EIA) buffer for quantification. Notably, fat body lipids may co-precipitate, necessitating gradient centrifugation for purification.

Chromatographic Purification

High-performance liquid chromatography (HPLC) remains the gold standard for isolating this compound from crude extracts. A reverse-phase C18 column with a water-acetonitrile gradient (5–95% over 30 min) resolves ecdysteroids based on polarity. UV detection at 240 nm identifies this compound (retention time: 18.2 min), distinguished from alpha-ecdysone (17.8 min) and 20-hydroxyecdysone (19.5 min). Recovery rates exceed 85% when using 1,000 pg/μl spiked standards.

Chemical Synthesis of this compound

Ergosterol as a Starting Material

The partial synthesis of this compound from ergosterol, a fungal steroid, follows a five-step sequence to introduce critical functional groups:

-

Vicinal Diol Formation : Ergosterol is oxidized with OsO₄ to install the 2β,3β-diol.

-

5β-Hydrogen Configuration : Acid-catalyzed isomerization (HCl/ethanol, 50°C) equilibrates the A/B ring junction to favor the 5β isomer.

-

Δ⁷-6-Keto Group : Selective oxidation with Jones reagent forms the conjugated enone.

-

14α-Hydroxylation : Microbial fermentation with Aspergillus niger introduces the 14α-OH group.

-

Side Chain Elaboration : Wittig reaction extends the D-ring to yield the 20,22-diol.

Table 1: Key Reaction Parameters in Ergosterol-Based Synthesis

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Vicinal Diol Formation | OsO₄, NMO, THF/H₂O, 0°C | 78 | 92 |

| A/B Ring Isomerization | 0.1 M HCl, EtOH, 50°C, 2 h | 65 | 88 |

| Δ⁷-6-Keto Oxidation | Jones reagent, acetone, -20°C | 72 | 95 |

Stereochemical Control and Isomerization

The 5β configuration, essential for biological activity, is thermodynamically favored over 5α due to reduced 1,3-diaxial strain between the 2β-OH and C19 methyl groups. Prolonged exposure to acidic ethanol (pH 2.5, 12 h) shifts the equilibrium to 95% 5β-iso-alpha-ecdysone. Nuclear magnetic resonance (NMR) confirms stereochemistry: δH 3.52 (1H, m, H-2β), δH 3.68 (1H, m, H-3β), and δH 5.76 (1H, d, J=2.4 Hz, H-7).

Enzymatic Synthesis Using Ecdysone Oxidase

Recombinant Enzyme Production

The Bombyx mori ecdysone oxidase 2 (bmEO2) gene, cloned into E. coli Rosetta (DE3), expresses a 35 kDa flavoprotein that oxidizes ecdysone to 3-dehydroecdysone. Induction with 0.5 mM IPTG at 18°C for 24 h yields 12 mg/L soluble enzyme. Purification via nickel-affinity chromatography achieves >90% homogeneity.

In Vitro Oxidation Assays

bmEO2 (0.1 μM) incubates with 1 mM ecdysone in 50 mM Tris-HCl (pH 8.0) containing 0.2 mM FAD. After 30 min at 30°C, LC-MS analysis reveals 82% conversion to 3-dehydroecdysone (m/z 481.3 [M+H]⁺). Subsequent reduction with Drosophila 3β-reductase generates this compound (m/z 483.3 [M+H]⁺) with 74% yield.

Table 2: Enzymatic Conversion Efficiency

| Enzyme | Substrate | Product | Conversion (%) |

|---|---|---|---|

| bmEO2 | Ecdysone | 3-Dehydroecdysone | 82 |

| 3β-Reductase | 3-Dehydroecdysone | This compound | 74 |

Analytical Validation and Quality Control

High-Resolution Mass Spectrometry (HRMS)

Electrospray ionization (ESI)-HRMS confirms molecular integrity: C₂₇H₄₄O₇ [M+H]⁺ requires 483.2956; observed 483.2952 (Δ 0.8 ppm). Fragmentation at m/z 363.2 (loss of C8H16O3) validates side-chain cleavage.

常见问题

Q. How can researchers ensure reproducibility in this compound synthesis studies?

- Methodological Answer : Detailed synthetic protocols (e.g., reaction temperature, solvent purity) must be published alongside raw NMR/HRMS data. Collaborative platforms (e.g., Protocols.io ) enable step-by-step replication. Negative results (e.g., failed isomerization attempts) should be archived to prevent redundancy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。